HC Blue no. 2

Catalog No.
S586416
CAS No.
33229-34-4
M.F
C12H19N3O5
M. Wt
285.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HC Blue no. 2

CAS Number

33229-34-4

Product Name

HC Blue no. 2

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol

Molecular Formula

C12H19N3O5

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2

InChI Key

MIWUTEVJIISHCP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO

solubility

less than 1 mg/mL at 75° F (NTP, 1992)
Soluble in water, ethanol, methanol and acetone

Synonyms

2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol), HC Blue No. 2

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO

The exact mass of the compound HC Blue no. 2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)soluble in water, ethanol, methanol and acetone. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

HC Blue No. 2 (CAS 33229-34-4), chemically identified as N1,N4,N4-Tris(2-hydroxyethyl)-2-nitro-1,4-phenylenediamine, is a non-oxidative, semi-permanent direct dye belonging to the nitro-p-phenylenediamine class. From a procurement perspective, its primary value lies in its ability to deposit stable blue-purple coloration onto keratinous substrates without the need for harsh oxidative developers like hydrogen peroxide or ammonia[1]. Unlike highly lipophilic baseline nitroanilines, the inclusion of three hydroxyethyl groups in its structure imparts moderate aqueous solubility (4.57 g/L at 20°C) and a favorable partition coefficient (Log Pow 0.72), facilitating its direct incorporation into aqueous and emulsion-based formulations [2]. It is commercially utilized at concentrations up to 2.8% in finished products, offering a safer toxicological profile compared to legacy structural analogs.

Substituting HC Blue No. 2 with closely related analogs or generic oxidative dyes introduces severe regulatory and formulation failures. Replacing it with its closest structural analog, HC Blue No. 1, is commercially unviable due to the latter's established carcinogenicity and genotoxicity, which disqualifies it from modern compliant cosmetic procurement [1]. Conversely, substituting with standard oxidative dyes like p-phenylenediamine (PPD) fundamentally changes the formulation architecture, requiring the addition of peroxide and alkaline swelling agents that damage the substrate and drastically increase user sensitization risk [2]. Furthermore, attempting to use unsubstituted nitroanilines fails in processability; their lack of hydroxyethyl functionalization results in near-total insolubility in water, forcing formulators to rely on high concentrations of volatile solvents or glycols that destabilize emulsion viscosity and reduce dye substantivity.

Toxicological Suitability & Regulatory Compliance vs. HC Blue No. 1

In comparative toxicological assessments, HC Blue No. 2 demonstrates a highly favorable safety profile compared to its structurally similar analog, HC Blue No. 1. When administered at 1000 mg/kg in vivo, HC Blue No. 1 produced a statistically significant elevation of micronuclei, indicating genotoxicity and clastogenic activity. In contrast, HC Blue No. 2 produced no significant elevation of micronuclei under identical conditions [1]. This stark toxicological divergence is critical for regulatory compliance in procurement.

Evidence DimensionIn vivo Micronucleus Induction (Genotoxicity)
Target Compound DataNo significant elevation of micronuclei at 1000 mg/kg
Comparator Or BaselineHC Blue No. 1 (Statistically significant elevation of micronuclei at 1000 mg/kg)
Quantified DifferenceComplete absence of in vivo clastogenic activity compared to its direct structural analog
ConditionsICR mice, 24-hour harvest time, 1000 mg/kg intraperitoneal dose

Ensures regulatory compliance and consumer safety, preventing product recalls associated with carcinogenic dye analogs.

Formulation Solubility & Processability vs. Generic Nitroanilines

The processability of semi-permanent dyes depends heavily on their solubility in formulation bases. While generic nitroanilines are highly lipophilic and nearly insoluble in water, the three hydroxyethyl groups on HC Blue No. 2 increase its hydrophilicity, achieving an aqueous solubility of 4.57 ± 0.14 g/L at 20°C[1]. This allows it to be processed in hot water (70-80°C) and directly incorporated into aqueous conditioner bases without relying on excessive glycol co-solvents.

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data4.57 ± 0.14 g/L
Comparator Or BaselineUnsubstituted nitroanilines (Typically < 0.1 g/L, highly lipophilic)
Quantified DifferenceOver 45-fold increase in aqueous solubility
ConditionsAqueous solvent systems at 20°C, evaluated for cosmetic formulation limits

Eliminates the need for high concentrations of irritating co-solvents, streamlining the manufacturing of aqueous emulsion bases.

Application Mechanism & Substrate Integrity vs. Oxidative Dyes

Unlike permanent oxidative dyes such as p-phenylenediamine (PPD), which require 3-6% hydrogen peroxide and highly alkaline conditions (ammonia) to polymerize and deposit color, HC Blue No. 2 functions as a direct dye [1]. It requires 0% oxidative developer, relying instead on physical deposition and weak bonding with the keratin substrate. This fundamental mechanistic difference prevents oxidative damage to the substrate.

Evidence DimensionOxidative Developer (Hydrogen Peroxide) Requirement
Target Compound Data0% (Functions as a direct dye via physical deposition)
Comparator Or Baselinep-Phenylenediamine (PPD) (Requires 3-6% H2O2 + alkaline agent for polymerization)
Quantified DifferenceEliminates the need for oxidative chemical reactions during application
ConditionsStandard hair coloring protocols (semi-permanent vs. permanent)

Allows the procurement of dyes for 'damage-free' product lines targeting sensitive substrates.

Formulation Stability & pH Constraints vs. Oxidative Precursors

Formulation stability for HC Blue No. 2 requires strict pH control. While oxidative dye formulations are typically buffered at pH 9.5 to 10.5 to facilitate developer activation and substrate swelling, HC Blue No. 2 decomposes at pH levels above 9.0 [1]. Consequently, procurement of this dye necessitates compatible buffer systems that maintain a slightly alkaline environment (up to pH 9.0) to optimize color retention without degrading the molecule.

Evidence DimensionMaximum Formulation pH Stability
Target Compound DataStable up to pH 9.0 (decomposes at higher alkalinity)
Comparator Or BaselineStandard oxidative dye formulations (Require pH 9.5 - 10.5 for developer activation)
Quantified DifferenceRequires a lower, strictly buffered pH environment (< 9.0)
ConditionsAqueous emulsion and conditioner bases during manufacturing and shelf-life storage

Dictates strict buffer requirements during manufacturing, ensuring the dye remains intact during shelf-life while maintaining sufficient alkalinity for substrate penetration.

Semi-Permanent, Non-Oxidative Colorant Formulations

Leveraging its direct deposition mechanism and lack of peroxide requirement (as detailed in Section 3), HC Blue No. 2 is the standard choice for formulating damage-free, semi-permanent color conditioners. It is specifically utilized in cationic emulsion bases where the pH is buffered below 9.0 to ensure dye stability while maximizing keratin substantivity [1].

Toxicological Benchmarking in Dye Chemistry

Due to its structural similarity to the known carcinogen HC Blue No. 1, HC Blue No. 2 is frequently procured as a negative control in in vitro and in vivo genotoxicity assays. Its documented failure to induce micronuclei makes it a critical baseline material for validating the safety of new nitro-p-phenylenediamine derivatives [2].

Direct Dye Blending for Custom Non-Oxidative Shades

HC Blue No. 2 is procured for blending with other direct dyes (such as HC Yellow No. 2 or HC Red No. 3) to create complex brown or black shades in semi-permanent formulations. Its specific aqueous solubility profile (4.57 g/L) allows it to be co-dissolved in hot water (70-80°C) alongside other hydroxyethyl-functionalized dyes without exceeding the solvent capacity of the formulation [1].

Physical Description

Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992)

Color/Form

Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast.

XLogP3

0.4

LogP

1.7 (LogP)
Log P= 1.7

Melting Point

182 to 194 °F (NTP, 1992)
95.5 °C
93-98 °C (98% pure)

UNII

6C0EL1931V

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 109 of 110 companies with hazard statement code(s):;
H315 (61.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (61.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Impurities

HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity.

Other CAS

33229-34-4

Wikipedia

Hc blue no. 2

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

HC Blue #2 that is greater than or equal to 95% pure is produced commercially by the reaction of 4-fluoro-3-nitrobenzenamine with ethylene oxide to form 2,2-(4-fluoro-3-nitrophenyl)imino)bis(ethanol); this intermediate is reacted with monoethanolamine to form HC Blue #2.
The technical grade is produced by reaction of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.

General Manufacturing Information

Production and use of HC Blue #2 began in the late 1950s. Approximately 9-11 tons are used annually in the USA, according to industry estimates.

Dates

Last modified: 08-15-2023

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